3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide
CAS No.:
Cat. No.: VC19991208
Molecular Formula: C22H20N4O4
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N4O4 |
|---|---|
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | 3,4,5-trimethoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C22H20N4O4/c1-28-18-9-14(10-19(29-2)20(18)30-3)22(27)24-15-6-7-16-17(11-15)26-21(25-16)13-5-4-8-23-12-13/h4-12H,1-3H3,(H,24,27)(H,25,26) |
| Standard InChI Key | PLDVMPFODPXYBK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
Introduction
Synthesis Pathways
The synthesis of such a compound typically involves multi-step reactions to assemble the various functional groups. A plausible pathway may include:
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Preparation of Trimethoxybenzoyl Chloride:
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Reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl) to form the acyl chloride derivative.
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Formation of Benzimidazole Core:
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Condensation of o-phenylenediamine with pyridine-3-carboxylic acid under acidic or oxidative conditions to yield the benzimidazole scaffold.
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Amide Bond Formation:
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Coupling the trimethoxybenzoyl chloride with the benzimidazole derivative using a base like triethylamine or a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Biological Activity
Compounds containing benzimidazole and pyridine moieties are widely studied for their pharmacological properties:
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Anticancer Potential:
Benzimidazole derivatives are known to inhibit tubulin polymerization, making them effective against cancer cell proliferation. -
Anti-inflammatory Effects:
The trimethoxybenzene group may enhance anti-inflammatory activity by modulating enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). -
Antimicrobial Properties:
Pyridine-containing compounds often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial DNA or enzyme function.
Drug Design
The combination of hydrophilic (amide and pyridine) and lipophilic (trimethoxybenzene) groups makes this compound a potential candidate for drug development targeting hydrophobic enzyme pockets while maintaining solubility.
Analytical Characterization
To confirm the structure of this compound, several analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Identifies proton (H) and carbon (C) environments in the molecule. |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern. |
| Infrared Spectroscopy (IR) | Detects functional groups based on characteristic vibrations. |
| High-performance Liquid Chromatography (HPLC) | Ensures purity and separation from by-products. |
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